molecular formula C18H13N3OS2 B2630391 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034344-08-4

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2630391
CAS No.: 2034344-08-4
M. Wt: 351.44
InChI Key: LSUSQCKLGYPZBF-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including thiophene, pyridine, and benzothiazole These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Intermediate: The synthesis begins with the preparation of 2-(thiophen-3-yl)pyridine. This can be achieved through a Suzuki coupling reaction between 3-bromothiophene and 2-pyridylboronic acid in the presence of a palladium catalyst.

    Benzothiazole Formation: The next step involves the synthesis of benzo[d]thiazole-2-carboxylic acid, which can be prepared by cyclization of 2-aminothiophenol with chloroacetic acid.

    Coupling Reaction: The final step is the coupling of 2-(thiophen-3-yl)pyridine with benzo[d]thiazole-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential therapeutic properties. The presence of the benzothiazole moiety suggests possible applications in the development of anticancer agents, as benzothiazole derivatives have shown significant cytotoxic activity against various cancer cell lines .

Medicine

In medicine, the compound’s structure indicates potential use in the development of drugs targeting specific enzymes or receptors. For instance, benzothiazole derivatives are known to inhibit certain kinases, making them candidates for anticancer and anti-inflammatory drugs .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings known for their conductive and fluorescent characteristics .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities and are known for their biological activities.

    Thiophene Derivatives: Thiophene-2-carboxylic acid and 3-thiophenemethanol are examples of thiophene-containing compounds with diverse applications.

    Pyridine Derivatives: Compounds such as 2-pyridinecarboxylic acid and 3-pyridinemethanol are structurally related and widely studied for their chemical properties.

Uniqueness

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of three distinct heterocyclic rings in its structure

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17(18-21-14-5-1-2-6-15(14)24-18)20-10-12-4-3-8-19-16(12)13-7-9-23-11-13/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUSQCKLGYPZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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